molecular formula C31H52O2 B12119509 15-(7-Hydroxy-6-methyl-5-methylideneheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol

15-(7-Hydroxy-6-methyl-5-methylideneheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol

Cat. No.: B12119509
M. Wt: 456.7 g/mol
InChI Key: ONNNLYSDSXGHFE-UHFFFAOYSA-N
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Description

15-(7-Hydroxy-6-methyl-5-methylideneheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol is a complex organic compound with a unique structure. It belongs to the class of ergostane steroids and is characterized by its pentacyclic framework and multiple methyl groups. This compound is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-(7-Hydroxy-6-methyl-5-methylideneheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Formation of the Pentacyclic Core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and intramolecular cyclizations.

    Introduction of Hydroxy and Methylidene Groups: These functional groups are introduced through selective oxidation and alkylation reactions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

15-(7-Hydroxy-6-methyl-5-methylideneheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methylidene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

15-(7-Hydroxy-6-methyl-5-methylideneheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex steroid derivatives.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 15-(7-Hydroxy-6-methyl-5-methylideneheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol involves its interaction with specific molecular targets and pathways. It is known to interact with:

    Cannabinoid CB2 receptor: Modulating immune responses and inflammation.

    Nuclear factor NF-kappa-B p105 subunit: Involved in regulating immune response and cell survival.

    Cathepsin D: A protease involved in protein degradation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 15-Hydroxy-4,4,10,13,14-pentamethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
  • 7-(Hydroxymethyl)-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol

Uniqueness

15-(7-Hydroxy-6-methyl-5-methylideneheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol is unique due to its specific pentacyclic structure and the presence of multiple functional groups that confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C31H52O2

Molecular Weight

456.7 g/mol

IUPAC Name

15-(7-hydroxy-6-methyl-5-methylideneheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol

InChI

InChI=1S/C31H52O2/c1-20(22(3)18-32)8-9-21(2)23-12-14-29(7)25-11-10-24-27(4,5)26(33)13-15-30(24)19-31(25,30)17-16-28(23,29)6/h21-26,32-33H,1,8-19H2,2-7H3

InChI Key

ONNNLYSDSXGHFE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=C)C(C)CO)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C

Origin of Product

United States

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